
(4-Indanyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Wissenschaftliche Forschungsanwendungen
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
Wirkmechanismus
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.
Uniqueness
(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
Eigenschaften
Molekularformel |
C12H18Si |
|---|---|
Molekulargewicht |
190.36 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


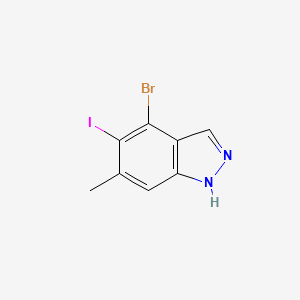
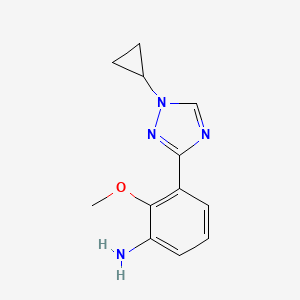
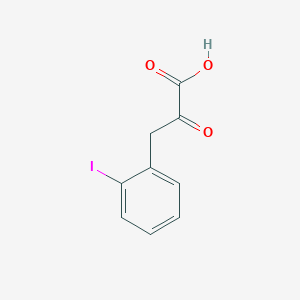
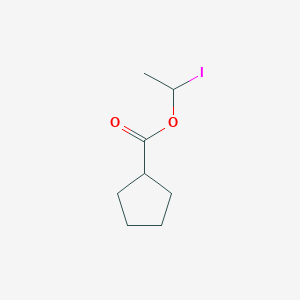
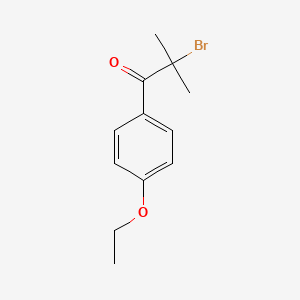

![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)
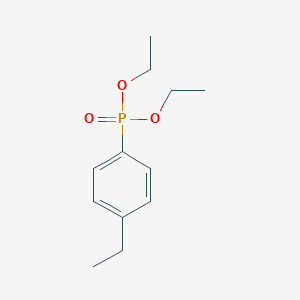
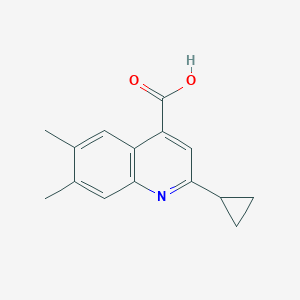
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)
